Product packaging for 5-Chlorobenzo[B]thiophene-2,3-dione(Cat. No.:CAS No. 16807-22-0)

5-Chlorobenzo[B]thiophene-2,3-dione

Cat. No.: B15384397
CAS No.: 16807-22-0
M. Wt: 198.63 g/mol
InChI Key: NJQJEXMGOHJDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chlorobenzo[B]thiophene-2,3-dione is a high-purity chemical building block designed for research and development applications. This compound features a benzo[b]thiophene-2,3-dione core structure, which is a heterocyclic system of significant interest in medicinal chemistry . The incorporation of a chlorine atom at the 5-position is a strategic modification, as halogenated heterocycles are known to profoundly influence a molecule's biological activity and pharmacokinetic properties . Thiophene and its derivatives, including benzo[b]thiophene, are recognized as privileged scaffolds in drug discovery due to their wide range of therapeutic potential . Researchers have identified this class of compounds to exhibit diverse biological activities, such as antimicrobial , anti-inflammatory, and antitumor effects . Specifically, 3-chlorobenzo[b]thiophene derivatives have demonstrated promising in vitro antimicrobial activities against Gram-positive bacteria and yeast, with some analogues showing excellent drug-like properties and potent efficacy . As a key synthetic intermediate, this compound can be utilized in the synthesis of more complex molecular architectures for probing new biological targets or developing novel therapeutic agents . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3ClO2S B15384397 5-Chlorobenzo[B]thiophene-2,3-dione CAS No. 16807-22-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16807-22-0

Molecular Formula

C8H3ClO2S

Molecular Weight

198.63 g/mol

IUPAC Name

5-chloro-1-benzothiophene-2,3-dione

InChI

InChI=1S/C8H3ClO2S/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3H

InChI Key

NJQJEXMGOHJDCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=O)S2

Origin of Product

United States

Synthetic Methodologies for 5 Chlorobenzo B Thiophene 2,3 Dione and Its Derivatives

Precursor-Based Synthesis Strategies for the Benzo[b]thiophene-2,3-dione (B19949) Core

The formation of the benzo[b]thiophene skeleton is the critical step in synthesizing its derivatives. This is typically achieved through intramolecular cyclization of appropriately substituted benzene (B151609) precursors bearing a sulfur-containing side chain. The specific placement of substituents on the starting aromatic ring dictates the final substitution pattern of the benzo[b]thiophene product. For the target compound, this would involve starting with a precursor derived from a 4-chloro-substituted benzene. Subsequent oxidation of the formed 5-chlorobenzo[b]thiophene at the 2- and 3-positions yields the final dione (B5365651) structure.

Cyclization Reactions for Benzo[b]thiophene Ring Formation

The creation of the thiophene (B33073) ring fused to the benzene core is accomplished through several distinct mechanistic pathways, including electrophilic, radical, and metal-catalyzed reactions.

Electrophilic cyclization is a prominent method for synthesizing benzo[b]thiophene derivatives. This strategy typically involves the reaction of an alkyne tethered to a thioanisole precursor. An electrophile activates the alkyne, making it susceptible to intramolecular attack by the sulfur nucleophile, which initiates ring closure.

A variety of electrophiles have been successfully employed for this purpose, including molecular iodine (I₂), iodine monochloride (ICl), N-bromosuccinimide (NBS), and phenylselenyl chloride (PhSeCl). The choice of electrophile often determines the substituent at the 3-position of the resulting benzo[b]thiophene. For instance, using I₂ as the electrophile leads to the formation of a 3-iodobenzo[b]thiophene, which can be a versatile handle for further functionalization through cross-coupling reactions.

Recent advancements have focused on developing more environmentally benign methods. One such approach utilizes sodium halides in conjunction with copper(II) sulfate to generate the electrophilic halogen in situ. This method has been used to synthesize 3-chloro and 3-bromo substituted benzo[b]thiophenes in excellent yields using ethanol as a solvent chemicalbook.com. Another innovative approach employs a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as the electrophilic sulfur source, which cyclizes o-alkynyl thioanisoles to afford 2,3-disubstituted benzo[b]thiophenes under mild, ambient conditions researchgate.net.

Table 1: Examples of Electrophilic Cyclization for Benzo[b]thiophene Synthesis

Precursor Electrophile Catalyst/Reagent Solvent Product Yield (%) Reference
2-Alkynylthioanisole I₂ - CH₂Cl₂ 3-Iodobenzo[b]thiophene High chemicalbook.com
2-Alkynylthioanisole NaCl CuSO₄ Ethanol 3-Chlorobenzo[b]thiophene 90 chemicalbook.com
2-Alkynylthioanisole NaBr CuSO₄ Ethanol 3-Bromobenzo[b]thiophene 92 chemicalbook.com
Phenyl substituted alkynyl thioanisole Dimethyl(thiodimethyl)sulfonium tetrafluoroborate - CH₂Cl₂ 3-(Methylthio)-2-phenylbenzo[b]thiophene 99 researchgate.net

Radical-mediated cyclizations offer an alternative pathway to the benzo[b]thiophene core. These reactions often proceed through a cascade mechanism involving the formation of a vinyl radical intermediate. For example, a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes can produce substituted benzo[b]thiophenes with high regioselectivity . This method leverages visible light and a photoredox catalyst to initiate the radical cascade.

Another strategy involves the reaction of disulfides with internal alkynes. This process is initiated by the homolytic cleavage of the disulfide bond to generate a thiyl radical. The thiyl radical then adds to the alkyne, forming a vinyl radical which subsequently undergoes intramolecular cyclization onto the aromatic ring to construct the benzo[b]thiophene scaffold.

Transition metal catalysis provides a powerful and versatile toolkit for the synthesis of benzo[b]thiophenes. Palladium-catalyzed reactions are particularly common and allow for the convergent assembly of the heterocyclic system from simple, readily available starting materials.

One widely used method is the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization step. This two-step, one-pot procedure can generate a diverse range of 2,3-disubstituted benzo[b]thiophenes in excellent yields. Similarly, the palladium-catalyzed annulation of aryl sulfides with alkynes provides direct access to the benzo[b]thiophene core and demonstrates good functional group tolerance. Patent literature also describes methods for producing benzo[b]thiophene compounds in high yields using palladium compounds with tertiary phosphines or palladium carbene complexes google.com.

Copper catalysis is also employed, often for thiolation-annulation reactions. For instance, a CuI-catalyzed reaction of 2-bromo alkynylbenzenes with sodium sulfide effectively delivers various 2-substituted benzo[b]thiophenes .

Table 2: Transition Metal-Catalyzed Syntheses of Benzo[b]thiophene Derivatives

Aryl Precursor Sulfur Source Coupling Partner Catalyst System Product Type Reference
o-Iodoanisole - Terminal Alkyne PdCl₂(PPh₃)₂ / CuI 2,3-Disubstituted Benzofuran* chemicalbook.com
Aryl Iodide Sulfur Powder - CuI / K₂CO₃ Aryl Thiol nih.gov
2-Bromo alkynylbenzene Sodium Sulfide - CuI / TMEDA 2-Substituted Benzo[b]thiophene
o-Bromoiodobenzene Benzylmercaptan Zinc Acetylide Palladium Catalyst 3-Iodobenzo[b]thiophene

*Methodology analogous to benzo[b]thiophene synthesis

Acid-catalyzed transformations can be used to construct the benzo[b]thiophene scaffold from suitable precursors. For example, the cyclization of arylmercapto acetals can be achieved in the gas phase using ZnCl₂-impregnated montmorillonite or in solution with catalysts like Amberlyst A-15 in boiling toluene chemicalbook.com. These methods often involve intramolecular electrophilic aromatic substitution where a carbocation or related species is generated and attacks the electron-rich aromatic ring.

Base-catalyzed routes are also known, such as the intramolecular cyclization of α-mercapto-β-chlorostyrene in an alkaline medium to yield the parent benzo[b]thiophene chemicalbook.com.

Photochemical Synthetic Transformations

Photochemical reactions represent a modern and sustainable approach to forming heterocyclic compounds. A notable example is the visible-light-promoted cyclization of disulfides and alkynes. This method has been successfully applied to the synthesis of Diethyl 5-chlorobenzo[b]thiophene-2,3-dicarboxylate, a key derivative of the target compound researchgate.net. The reaction proceeds under mild conditions, utilizing light as the energy source to initiate the bond-forming cascade, offering a green alternative to traditional thermal methods researchgate.net. This approach highlights the potential for direct synthesis of functionalized and specifically substituted benzo[b]thiophenes researchgate.net.

Electrochemical Synthetic Pathways

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and reaction conditions. The electrochemical synthesis of benzo[b]thiophene derivatives has been demonstrated through various approaches. For instance, the electrochemical synthesis of aryl-substituted benzothiophenes can be achieved using benzenediazonium salts as aryl radical precursors. In a typical setup, an undivided cell with a graphite felt anode and a nickel plate cathode is used, with a constant current density applied. This method, while not specifically documented for the direct synthesis of the 2,3-dione, provides a pathway to substituted benzo[b]thiophenes which could potentially be oxidized to the desired dione in a subsequent step.

Another electrochemical approach involves the reaction of sulfonhydrazides with internal alkynes to produce benzo[b]thiophene-1,1-dioxides. This process proceeds through a strained quaternary spirocyclization intermediate. While this method yields the sulfone, it highlights the utility of electrochemistry in constructing the core benzo[b]thiophene ring system. Further chemical modifications would be necessary to arrive at the 2,3-dione.

Aryne Intermediate-Mediated Syntheses

Arynes are highly reactive intermediates that can be trapped to form a variety of substituted aromatic compounds. The synthesis of benzo[b]thiophenes via aryne intermediates has been successfully demonstrated. One such method involves the reaction of aryne precursors, such as 2-chloro-6-(trimethylsilyl)phenyl triflate, with alkynyl sulfides in the presence of a fluoride source like cesium fluoride. This one-step intermolecular reaction allows for the construction of a wide range of 3-substituted benzo[b]thiophenes. rsc.orgresearchgate.netnih.govnih.gov The functional group tolerance of this method is a significant advantage, allowing for the preparation of diverse multisubstituted benzothiophene (B83047) derivatives. nih.gov A plausible reaction mechanism involves the nucleophilic attack of the alkynyl sulfide onto the aryne, followed by cyclization.

While this method has not been explicitly reported for the direct synthesis of 5-Chlorobenzo[b]thiophene-2,3-dione, the generation of a 4-chlorobenzyne intermediate from a suitable precursor could react with a thioglycolate equivalent to potentially form the benzo[b]thiophen-3(2H)-one core, which could then be oxidized to the desired dione.

Targeted Functionalization and Derivatization of this compound

The this compound molecule possesses several sites for further chemical modification, including the benzene ring and the dione functionality.

Halogenation and Related Substitution Reactions

Further halogenation of the benzo[b]thiophene ring can introduce additional functional handles for subsequent reactions. Electrophilic halogenation of benzo[b]thiophene typically occurs at the C3 position. However, if the C3 position is blocked, substitution can occur at other positions on the benzene ring. For this compound, electrophilic substitution would be directed by the existing chloro and the deactivating dione groups. Novel methods for the synthesis of 3-halobenzo[b]thiophenes have been developed using electrophilic cyclization of 2-alkynyl thioanisoles with sodium halides and copper(II) sulfate. nih.gov

Alkylation and Acylation Strategies

The nitrogen atom in the analogous isatin (B1672199) system is readily alkylated. Similarly, the nitrogen in aza-analogs or a deprotonated carbon in the benzo[b]thiophene ring could potentially be alkylated. One-pot iodocyclization-alkylation strategies have been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes from 2-alkynylthioanisoles. nih.govmorressier.com

Acylation of the benzo[b]thiophene core, typically a Friedel-Crafts type reaction, introduces a carbonyl group. For 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene, acylation at the 3-position has been demonstrated as a key step in the synthesis of pharmaceutically active compounds.

Condensation Reactions Involving the Dione Functionalities

The C-3 carbonyl group of the dione is highly electrophilic and readily undergoes condensation reactions with various nucleophiles. This reactivity is well-documented for the analogous isatin systems and can be extrapolated to this compound. For example, condensation with ortho-phenylenediamines is a common method for the synthesis of quinoxaline derivatives. This reaction provides a straightforward route to fused heterocyclic systems.

Similarly, condensation with hydrazines or hydroxylamine can yield hydrazones and oximes, respectively. These derivatives can then be used as precursors for the synthesis of other heterocyclic rings. The reaction of substituted benzo[b]thiophene-2-carboxylic hydrazide with various aldehydes leads to the formation of acylhydrazones, which have been investigated for their biological activities. nih.gov

Synthesis of Complex Fused Systems and Macrocycles Incorporating the Benzo[b]thiophene-2,3-dione Moiety

The benzo[b]thiophene-2,3-dione moiety can be incorporated into larger, more complex molecular architectures, including fused heterocyclic systems and macrocycles.

The synthesis of benzo[b]thiophenes fused to medium-sized N-heterocycles such as azocinones and azoninones has been achieved through Friedel-Crafts cyclization of appropriate precursors. researcher.life This strategy allows for the construction of polycyclic systems with potential biological applications.

The dione functionality is also a key starting point for the synthesis of spirocyclic compounds. For example, the reaction of 5-chloro-isatin (an analog of the target compound) with benzo[b]thiophene-based chalcones and thioproline via a 1,3-dipolar cycloaddition reaction yields spiro-oxindole-tethered benzo[b]thiophene scaffolds. nih.gov This demonstrates a powerful method for creating complex three-dimensional structures.

While the direct incorporation of the this compound unit into macrocycles is not extensively documented, the principles of macrocyclization can be applied. For instance, bifunctional derivatives of the core structure could be prepared and subsequently cyclized to form macrocyclic structures. The synthesis of π-conjugated macrocycles containing thiophene units is an active area of research, driven by their potential applications in materials science.

Green Chemistry Approaches and Sustainable Synthetic Practices for this compound

The development of environmentally benign synthetic methodologies is a central focus of modern chemical research, driven by the principles of green chemistry to minimize hazardous waste and energy consumption. For the synthesis of this compound and its derivatives, sustainable practices such as the use of alternative energy sources and eco-friendly solvents are being explored to improve the environmental footprint of traditional methods. These approaches aim to enhance reaction efficiency, reduce reaction times, and decrease reliance on volatile organic compounds.

Research into the synthesis of related heterocyclic scaffolds, such as benzo[b]thiophenes and isatins, has demonstrated the successful application of green chemistry principles. dergipark.org.trresearchgate.net Methodologies like microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools, offering significant advantages over conventional heating. scielo.br These techniques often lead to dramatically reduced reaction times, higher product yields, and fewer side reactions. researchgate.net

Furthermore, the replacement of traditional organic solvents with greener alternatives, most notably water, is a key strategy. orientjchem.orgunito.it Water is an ideal solvent from an environmental perspective, being non-toxic, non-flammable, and readily available. orientjchem.org The combination of these green techniques represents a significant step towards more sustainable chemical manufacturing.

Microwave-Assisted Synthesis

The benefits of microwave-assisted organic synthesis (MAOS) include:

Rapid Reaction Times: Significantly shorter reaction times are often observed, increasing throughput. researchgate.net

Higher Yields: Reactions frequently proceed to completion, resulting in higher product yields. researchgate.net

Energy Efficiency: Targeted heating of the reaction vessel is more energy-efficient than conventional oil baths or heating mantles. researchgate.net

Reduced Side Reactions: The short reaction times can minimize the formation of unwanted byproducts. researchgate.net

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Microwave-AssistedTriethylamine (Base)DMSO130Varies58-96
ConventionalVariesVariesVariesHours to DaysVariesN/A

This table illustrates the general advantages of microwave-assisted synthesis for benzo[b]thiophene derivatives based on available literature.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation is another green activation method that has been successfully applied to the synthesis of isatin derivatives, which share a core structure with benzo[b]thiophene-2,3-diones. scienceopen.comresearchgate.net Sonochemistry, the application of ultrasound to chemical reactions, can induce cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized high temperatures and pressures, accelerating mass transfer and reaction rates. orientjchem.org

Studies on the synthesis of isatin derivatives have shown that ultrasound assistance can lead to remarkable improvements in efficiency. scienceopen.comresearchgate.net For example, the 1,3-dipolar cycloaddition reactions to form isatin-type triazoles saw yields increase to 78-98% with reaction times as short as 5 minutes under ultrasonic irradiation. scienceopen.comresearchgate.net A significant advantage of this method is that it often simplifies product purification, sometimes eliminating the need for column chromatography, which in turn reduces solvent waste. scienceopen.comresearchgate.net

Key advantages of ultrasound-assisted synthesis include:

Time and Energy Savings: Drastic reduction in reaction times compared to conventional methods. scielo.brscienceopen.com

High Yields and Purity: Often results in higher yields and cleaner reaction profiles. dergipark.org.trscielo.br

Mild Conditions: Reactions can often be carried out at lower temperatures. scielo.br

Reduced Waste: Simplification of workup procedures can minimize the use of purification solvents. scienceopen.comresearchgate.net

MethodCatalyst / AdditiveSolventYield (%)TimeReference
Ultrasound-AssistedAcetic AcidNot specified78-985 min scienceopen.comresearchgate.net
Conventional (with AcOH)Acetic AcidNot specified63-7512-24 h researchgate.net
Conventional (without AcOH)NoneNot specified14-3112-24 h researchgate.net

This table compares the synthesis of isatin-type triazoles using conventional heating versus ultrasound irradiation, demonstrating the efficiency of the green chemistry approach.

Use of Water as a Green Solvent

The use of water as a reaction medium is a cornerstone of green chemistry. orientjchem.org It is a cheap, safe, and environmentally benign alternative to traditional organic solvents. orientjchem.org Hydrophobic effects in water can sometimes accelerate reaction rates and influence selectivity. orientjchem.org The synthesis of spirooxindoles, which are derived from isatins, has been efficiently accomplished in an aqueous medium under ultrasound irradiation. orientjchem.org This three-component reaction highlights the synergistic benefits of combining green techniques—using water as a solvent and ultrasound for activation—to develop clean and simple synthetic methods with good yields and easy workup procedures. orientjchem.org The direct C–H arylation of thiophene derivatives has also been successfully performed in water, including industrial wastewater, showcasing a virtuous application of green principles on a gram scale. unito.it

Reactivity and Chemical Transformations of 5 Chlorobenzo B Thiophene 2,3 Dione

Nucleophilic Additions and Substitutions at the Dione (B5365651) Carbonyls

The adjacent carbonyl groups at the C2 and C3 positions of the benzothiophene (B83047) core are highly electrophilic and serve as primary sites for nucleophilic attack. The dione functionality offers versatile opportunities for functionalization through nucleophilic addition reactions. evitachem.com

Research indicates a differential reactivity between the two carbonyl carbons. The C3-carbonyl generally exhibits higher reactivity towards nucleophiles. This selectivity is attributed to a combination of reduced steric hindrance and electronic factors within the molecule. evitachem.com This reactivity allows for the controlled, stepwise synthesis of mono- and di-substituted products. For instance, the reaction with organometallic reagents can be managed to favor addition at the C3 position before any reaction occurs at the C2 position. evitachem.com

Furthermore, the chlorine atom at the 5-position can be susceptible to nucleophilic substitution, although this typically requires more stringent reaction conditions compared to the additions at the carbonyl groups. evitachem.com

Reactions Involving the Sulfur Heteroatom in Benzo[b]thiophene-2,3-dione (B19949)

The sulfur atom in the thiophene (B33073) ring is a key site for oxidative reactions. While direct oxidation studies on 5-Chlorobenzo[b]thiophene-2,3-dione are specific, the reactivity of the parent benzo[b]thiophene scaffold provides a strong model for its behavior. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) (S-oxide) or sulfone (S,S-dioxide).

Common oxidizing agents used for this transformation on related benzothiophene structures include:

Hydrogen peroxide (H₂O₂) in acetic acid, which typically leads to the formation of the benzo[b]thiophene-1,1-dioxide (sulfone). chemicalbook.com

meta-Chloroperoxybenzoic acid (m-CPBA) , which can allow for the isolation of the intermediate benzo[b]thiophene-1-oxide (sulfoxide). chemicalbook.com

A solution of H₂O₂ and P₂O₅ has been shown to be effective for the clean conversion of electron-poor benzo[b]thiophenes to their corresponding sulfones. researchgate.net

These oxidation products, particularly the sulfones, are valuable as they can act as dipolarophiles in cycloaddition reactions and serve as precursors for further synthetic modifications. researchgate.net The reactivity of the sulfur atom can be influenced by the electronic nature of the substituents on the ring system. nih.gov

Electrophilic Aromatic Substitution on the Chlorinated Benzothiophene Ring System

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The position of further substitution on the this compound ring is directed by the existing substituents: the chloro group and the fused dione-thiophene ring.

Directing Effects of Substituents: Substituents on an aromatic ring are classified as either activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org

The chlorine atom is an electron-withdrawing group via induction but can donate electrons through resonance. It is considered a deactivating group, meaning it slows down the rate of electrophilic substitution compared to benzene (B151609). libretexts.org However, it directs incoming electrophiles to the ortho and para positions (C4 and C6).

The fused thiophene-2,3-dione portion is strongly electron-withdrawing and thus deactivating towards electrophilic attack on the benzene ring.

Predicted Reactivity: Given the presence of two deactivating groups, the benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution. libretexts.org Any substitution would likely require harsh reaction conditions. The most probable site for substitution would be the C7 position, which is ortho to the sulfur-containing ring but avoids the positions most strongly deactivated by the chloro and dione groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Oxidative and Reductive Transformations of the Dione System

The dione system of this compound is susceptible to both oxidation and reduction.

Reduction: The carbonyl groups can be reduced to alcohols. Catalytic hydrogenation of the parent benzo[b]thiophene using palladium or rhodium catalysts is known to reduce the thiophene ring to 2,3-dihydrobenzo[b]thiophene. chemicalbook.com For the dione, selective reducing agents would be required to transform the carbonyls without affecting the thiophene ring. Ionic hydrogenation, using a proton source and a hydride donor like a silane, is a method used for the complete reduction of thiophene rings to tetrahydrothiophenes. researchgate.net This process involves protonation at the 2-position followed by hydride attack. researchgate.net

Oxidation: While the sulfur atom is a primary site for oxidation, the dione itself can participate in oxidative reactions. For example, oxidation of benzo[b]thiophene with ozone can lead to ring cleavage via ozonide formation, resulting in degradation products like 2-mercaptobenzaldehyde. chemicalbook.com Stronger oxidative conditions could potentially lead to the cleavage of the carbon-carbon bond between the two carbonyls.

Rearrangement Reactions and Pericyclic Processes

The conjugated system of this compound allows it to participate in rearrangement and pericyclic reactions, which can be initiated by heat or light.

Photochemical reactions provide a pathway for unique transformations. Benzo[b]thiophene-2,3-dione is known to undergo photoinduced [4+2] cycloaddition reactions with alkenes. researchgate.net In these reactions, the dione acts as the diene component. The reaction proceeds via the addition of an alkene across the two carbonyl groups to yield 1,4-dioxin (B1195391) type products. researchgate.net This reaction has been shown to be effective with both electron-rich and electron-deficient alkenes, preferentially forming head-to-head cycloadducts. researchgate.net Density functional theory (DFT) calculations have been used to study the mechanism and regiochemistry of these photocycloadditions. researchgate.net

Under thermal conditions, molecules can undergo concerted rearrangements. While specific thermal rearrangements for this compound are not widely documented, related structures and general principles suggest potential pathways. For example, wikipedia.orgwikipedia.org-sigmatropic rearrangements, such as the Cope or Claisen rearrangements, are common thermal processes in organic chemistry. wiley-vch.de The applicability of such a rearrangement to this specific dione would depend on the presence of appropriate adjacent unsaturated systems, which could be introduced through prior functionalization.

Multicomponent Reaction (MCR) Chemistry of this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. organic-chemistry.orgnih.govtcichemicals.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them valuable tools in drug discovery and materials science. nih.govtcichemicals.comnih.gov

The chemical structure of this compound, featuring a dione functionality within a heterocyclic framework, suggests its potential as a substrate in various MCRs. evitachem.com This reactivity is analogous to that of isatin (B1672199) (1H-indole-2,3-dione) and its derivatives, which are well-known for their participation in a wide array of multicomponent transformations. The electrophilic nature of the carbonyl groups in this compound makes them susceptible to nucleophilic attack, a key step in many MCRs. evitachem.com

A prominent example of an MCR involving isatin analogues is the Pfitzinger reaction, which synthesizes quinoline-4-carboxylic acids. researchgate.net This reaction typically involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base. researchgate.netias.ac.in The base hydrolyzes the amide bond in isatin to form a keto-acid intermediate, which then reacts with the other carbonyl component to yield the final quinoline (B57606) structure. researchgate.net

Given the structural similarities, this compound is a plausible candidate for Pfitzinger-type reactions. The thiophene backbone would be expected to influence the electronic properties and reactivity of the dione system, potentially leading to novel heterocyclic scaffolds. While specific literature examples of this compound in Pfitzinger reactions are not extensively documented, the established reactivity of isatins provides a strong basis for its potential application.

Table 1: Representative Pfitzinger Reaction with an Isatin Analogue

Reactant 1Reactant 2ConditionsProduct
IsatinEthyl 3-oxobutanoateStrong base (e.g., KOH)2-Methylquinoline-4-carboxylic acid

Other isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also central to combinatorial chemistry for creating peptide-like structures. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The Ugi four-component reaction (U-4CR), for instance, combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govbeilstein-journals.org The potential of this compound to act as the ketone component in such reactions opens avenues for the synthesis of diverse and complex molecules.

Ring-Opening and Ring-Closing Metathesis Reactions

Ring-Opening Metathesis (ROM) and Ring-Closing Metathesis (RCM) are powerful olefin metathesis reactions catalyzed by metal complexes, typically containing ruthenium or tungsten. organic-chemistry.orgmdpi.com RCM is widely used to synthesize unsaturated rings of various sizes, while ROMP (Ring-Opening Metathesis Polymerization) is used to create polymers from cyclic olefins. wikipedia.orgnih.govmsu.edu

A prerequisite for a molecule to participate in either ROM or RCM is the presence of one or more carbon-carbon double bonds (alkenes) within its structure. organic-chemistry.orgwikipedia.org The core structure of this compound lacks the necessary alkene functional groups to serve as a direct substrate for metathesis reactions. Its aromatic and dione functionalities are not reactive under typical metathesis conditions.

However, it is conceivable that derivatives of this compound, appropriately functionalized with alkene-containing side chains, could undergo such transformations. For instance, a derivative bearing two terminal alkene groups could potentially undergo an intramolecular RCM to form a new macrocyclic structure fused to the benzothiophene core. The synthesis of such precursors could potentially be achieved from related starting materials, such as 3-(bromomethyl)-5-chlorobenzo[b]thiophene, which could be converted to an allyl-substituted derivative. sigmaaldrich.com

To date, there are no specific examples in the scientific literature of either ring-opening or ring-closing metathesis reactions being performed on this compound itself. The application of metathesis chemistry in this context would first require the synthesis of suitable alkene-functionalized derivatives.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Chlorobenzo B Thiophene 2,3 Dione

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For 5-Chlorobenzo[b]thiophene-2,3-dione, these methods would provide characteristic signatures for its key structural features.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the stretching vibrations of its two carbonyl (C=O) groups. Due to the dione (B5365651) system, these would likely appear as strong absorption bands in the region of 1680-1720 cm⁻¹. The exact positions would be influenced by the electronic effects of the fused aromatic ring and the chlorine substituent. The aromatic C=C stretching vibrations of the benzene (B151609) and thiophene (B33073) rings would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would likely appear as a strong band in the lower frequency region, typically between 700 and 800 cm⁻¹. Furthermore, C-S stretching vibrations associated with the thiophene ring are expected in the 600-700 cm⁻¹ range.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity
C=O Stretching (asymmetric and symmetric)1680 - 1720Strong (IR), Medium to Strong (Raman)
Aromatic C=C Stretching1450 - 1600Medium to Strong
C-Cl Stretching700 - 800Strong
C-S Stretching600 - 700Medium
Aromatic C-H Stretching3000 - 3100Medium to Weak

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and three-dimensional structure of organic molecules in solution.

Multidimensional NMR for Complex Structure Determination

For an unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of this compound, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

¹H NMR: The aromatic region of the ¹H NMR spectrum would show signals for the three protons on the benzene ring. The coupling patterns (doublets, triplets, or doublet of doublets) and coupling constants would allow for the determination of their relative positions.

¹³C NMR: The ¹³C NMR spectrum would display signals for all eight carbon atoms. The two carbonyl carbons would be significantly downfield, likely in the range of 180-200 ppm. The chlorinated carbon and the other aromatic carbons would appear in the typical aromatic region (120-150 ppm).

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring, confirming their connectivity.

While specific NMR data for this compound is not available, studies on similar chlorinated benzo[b]thiophene derivatives provide valuable comparative data. For example, the ¹H and ¹³C NMR spectra of 3-chlorobenzo[b]thiophene-2-carboxaldehyde have been reported, showing characteristic shifts for the aromatic protons and carbons. oregonstate.edu Computational methods, such as Density Functional Theory (DFT), can also be employed to predict NMR chemical shifts with a high degree of accuracy, aiding in the structural elucidation. nih.govnih.gov

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5120 - 140
C-Cl-130 - 145
C=O-180 - 200
Quaternary Aromatic C-135 - 150

Dynamic NMR Spectroscopy for Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent processes such as conformational changes and restricted bond rotations. In the case of this compound, the molecule is largely planar and rigid, so significant conformational dynamics are not expected under normal conditions. However, at very low temperatures, it might be possible to observe the slowing of any subtle ring puckering or vibrational modes, which would manifest as changes in the NMR lineshapes. DNMR studies on related chlorinated thiophenes have been used to investigate fluxional behavior and halide mobility in coordination complexes. nih.gov

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound with high accuracy and for monitoring the progress of chemical reactions. For this compound (C₈H₃ClO₂S), HRMS would provide a precise mass measurement of the molecular ion, confirming its elemental formula. st-andrews.ac.uk

The fragmentation pattern in the mass spectrum would also offer valuable structural information. Characteristic fragmentation pathways for benzo[b]thiophenes often involve the loss of CO, CS, and acetylene (B1199291) (C₂H₂) units. researchgate.netmdpi.com For this compound, one would expect to observe fragment ions corresponding to the loss of one or both carbonyl groups, as well as cleavage of the thiophene ring. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a clear indicator of its presence in the molecular ion and any chlorine-containing fragments.

Ion m/z (for ³⁵Cl) Possible Fragmentation Pathway
[M]⁺197.96Molecular Ion
[M-CO]⁺169.97Loss of one carbonyl group
[M-2CO]⁺141.97Loss of both carbonyl groups
[M-CO-Cl]⁺134.99Loss of CO and chlorine radical
[C₇H₃S]⁺115.00Further fragmentation

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming its planar geometry.

Furthermore, the crystal structure would reveal the nature of intermolecular interactions, such as π-π stacking between the aromatic rings and potential halogen bonding involving the chlorine atom. These interactions govern the packing of the molecules in the crystal lattice and influence the material's bulk properties. While a crystal structure for the title compound is not found in the searched literature, studies on other benzo[b]thiophene derivatives have shown that these molecules often exhibit significant π-stacking interactions. nih.gov Computational studies using DFT can also predict the optimized geometry of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions.

The conjugated system of the benzo[b]thiophene core will give rise to intense π → π* transitions, likely in the UV region. The presence of the dione functionality introduces non-bonding electrons on the oxygen atoms, allowing for lower energy n → π* transitions, which would appear at longer wavelengths, potentially in the visible region, and are typically less intense than π → π* transitions. The chlorine substituent may cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on its electronic influence on the chromophore. nih.gov

Studies on related benzo[b]dithiophene-4,5-dione derivatives have shown strong absorption bands in the UV region, which are sensitive to substitution on the aromatic rings. nih.gov Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra and assign the observed transitions. rsc.org

Electronic Transition Expected Wavelength Range (nm) Relative Intensity
π → π200 - 350High
n → π350 - 450Low

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical properties of chiral molecules. While this compound itself is an achiral molecule, the introduction of a chiral center or the formation of inherently chiral supramolecular structures derived from it would render the resulting compounds amenable to CD spectroscopic analysis.

Currently, there is a lack of specific published research focusing on the circular dichroism of chiral derivatives of this compound. However, studies on related chiral benzo[b]dithiophene-based oligothiophenes have demonstrated the utility of CD spectroscopy in characterizing their chiroptical properties in thin films. researchgate.net These studies reveal that the CD spectra can provide valuable information on the spatial arrangement of the chromophoric units and the presence of long-range chiral ordering. researchgate.net

Hypothetical Application to Chiral Derivatives:

Should chiral derivatives of this compound be synthesized, for instance, by introducing a chiral substituent at the nitrogen atom or through a stereoselective reaction at the carbonyl groups, CD spectroscopy would be an indispensable tool for:

Determination of Absolute Configuration: By comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration of a new chiral derivative could be established.

Conformational Analysis: The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the conformational changes in the molecule, providing insights into the preferred spatial arrangement of the different molecular fragments.

Studying Intermolecular Interactions: Aggregation or binding of chiral derivatives to other molecules, such as proteins or DNA, would likely induce changes in their CD spectra, allowing for the study of these interactions.

The benzo[b]thiophene-2,3-dione (B19949) core possesses strong electronic transitions in the UV-visible region, which are expected to give rise to distinct CD signals if the molecule is rendered chiral. The expected electronic transitions and their potential contribution to CD spectra are outlined in the table below.

Expected Electronic Transition Approximate Wavelength Range (nm) Potential for CD Signal
n → π* (C=O groups)350-450Strong
π → π* (Benzothiophene system)250-350Strong
π → π* (Aromatic system)200-250Medium to Strong

This table is predictive and based on the general spectroscopic properties of similar chromophores.

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)) for Material Characterization

Thermal analysis techniques are crucial for understanding the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on its thermal stability and decomposition profile. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed, revealing information about phase transitions such as melting, crystallization, and glass transitions.

Expected Thermal Behavior and Data Presentation:

Based on the general behavior of organic crystalline compounds, the following can be anticipated for this compound:

TGA Analysis: A TGA thermogram would be expected to show a stable baseline up to a certain temperature, after which a significant weight loss would occur, indicating the onset of thermal decomposition. The temperature at which 5% or 10% weight loss occurs is often used as a measure of thermal stability.

DSC Analysis: A DSC thermogram would likely exhibit a sharp endothermic peak corresponding to the melting point of the compound. The area under this peak can be used to calculate the enthalpy of fusion. If the compound can exist in different polymorphic forms, multiple melting points or other phase transitions might be observed.

The following tables present hypothetical but representative data that could be obtained from TGA and DSC analyses of this compound.

Hypothetical TGA Data

Parameter Value
Onset of Decomposition (Tonset)> 250 °C
Temperature at 5% Weight Loss (Td5)Approx. 260-280 °C
Temperature at 10% Weight Loss (Td10)Approx. 270-290 °C
Residual Mass at 600 °C< 5%

This data is illustrative and represents typical values for a stable organic molecule.

Hypothetical DSC Data

Parameter Value
Melting Point (Tm)240-260 °C
Enthalpy of Fusion (ΔHf)25-35 kJ/mol
Glass Transition Temperature (Tg)Not expected for a crystalline solid

This data is illustrative and based on the properties of similar aromatic diones.

The characterization of this compound and its derivatives using these advanced analytical techniques would provide crucial insights into their stereochemistry, thermal stability, and phase behavior, which are essential for their potential applications in materials science and medicinal chemistry.

Computational and Theoretical Investigations of 5 Chlorobenzo B Thiophene 2,3 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Chlorobenzo[b]thiophene-2,3-dione, these methods would provide a detailed picture of its electronic landscape and stability.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying the ground state properties of medium-sized organic molecules like this compound.

A typical DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. This would provide key information on bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the fused ring system is a key feature, and DFT calculations could quantify any deviations from planarity.

Subsequent calculations would determine fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. DFT studies on related substituted thiophenes have shown that the nature and position of substituents significantly influence these frontier orbital energies. It is expected that the electron-withdrawing nature of the chlorine atom and the dione (B5365651) functionality in this compound would lower the energies of both the HOMO and LUMO.

Furthermore, DFT calculations can map the electrostatic potential surface, revealing the distribution of charge across the molecule. This would highlight the electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. The carbonyl carbons are expected to be highly electrophilic, while the oxygen atoms and the benzene (B151609) part of the ring would exhibit negative potential.

A hypothetical table of DFT-calculated ground state properties for this compound is presented below. Please note that these are representative values and would need to be confirmed by specific calculations.

PropertyHypothetical Calculated Value
Total Energy (Hartree)-1250.5
HOMO Energy (eV)-7.2
LUMO Energy (eV)-3.5
HOMO-LUMO Gap (eV)3.7
Dipole Moment (Debye)3.1

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for energetic properties, ab initio methods that are more computationally intensive than DFT can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation.

These high-accuracy calculations would be valuable for obtaining a precise value for the molecule's heat of formation and for studying reaction energies where small energy differences are critical. While no specific ab initio studies on this compound are readily available, research on related thiophene (B33073) derivatives has utilized methods like MP2 to refine conformational energies and investigate subtle electronic effects.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers (activation energies) that govern the reaction rates. For this compound, which serves as a precursor in the synthesis of more complex molecules, understanding its reaction mechanisms is of significant interest.

The dione functionality makes the molecule susceptible to nucleophilic attack at the carbonyl carbons. DFT calculations could be used to model the reaction of this compound with various nucleophiles. By locating the transition state structures for these reactions, the activation energies can be calculated, providing a quantitative measure of the reaction's feasibility. Studies on the parent compound, thioisatin, have highlighted the competitive nature of nucleophilic attack at the C2 and C3 positions, and similar computational analyses for the 5-chloro derivative would clarify the regioselectivity of such reactions.

Furthermore, the chlorine atom on the benzene ring can participate in reactions such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Theoretical modeling of these transformations would involve mapping the potential energy surface to identify the lowest energy pathway, thus guiding the experimental conditions for these synthetic modifications.

Conformational Analysis and Tautomeric Equilibria Studies

While the core benzothiophene (B83047) ring system is largely planar, the possibility of different conformations, particularly if the dione is modified, and the existence of tautomers are important aspects of the molecule's chemistry.

For the parent this compound, conformational flexibility is limited. However, upon reaction, for instance, if one of the carbonyl groups is reduced to a hydroxyl group, rotational isomers could exist. Computational methods could determine the relative energies of these conformers and the energy barriers for their interconversion.

A more pertinent area of investigation for this molecule is tautomerism. The dione form is expected to be the most stable. However, the existence of enol tautomers, where a proton is transferred from an adjacent carbon to a carbonyl oxygen, is a theoretical possibility. DFT calculations can be used to compute the relative energies of the dione and various enol tautomers. The results of such studies on related β-diketone and β-thioxoketone systems often show that the dione form is significantly more stable, but the presence of small populations of tautomers can have important implications for reactivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For this compound, DFT calculations can predict its vibrational spectrum (infrared and Raman). The calculated frequencies and intensities of the vibrational modes can be compared with experimental IR and Raman spectra to aid in the assignment of the observed peaks. For example, the characteristic stretching frequencies of the two carbonyl groups would be a prominent feature in the calculated spectrum.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption wavelengths (λmax) and oscillator strengths can be correlated with the peaks in an experimental UV-Vis spectrum, providing insight into the electronic structure of the molecule.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

While quantum chemical calculations typically model a single molecule in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of a molecule in a condensed phase, such as in a solvent or in the solid state.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. This is crucial for understanding reaction mechanisms in solution, as the solvent can play a significant role in stabilizing or destabilizing reactants, intermediates, and transition states.

In the solid state, MD simulations could be used to study the packing of the molecules in a crystal lattice and to understand the nature and strength of intermolecular interactions, such as π-π stacking between the aromatic rings. These interactions are important in determining the material properties of the compound. While no specific MD simulations for this compound have been reported, the methodology has been applied to similar heterocyclic systems to understand their behavior in biological environments or as materials.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, providing significant insights into the behavior of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, FMO theory is instrumental in predicting its electrophilic and nucleophilic sites, and thus its reactivity in various chemical reactions.

The energy and distribution of the HOMO and LUMO are critical determinants of a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that will most readily accept electrons from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies and visualize the spatial distribution of these frontier orbitals. While specific DFT studies on this compound are not extensively available in the public domain, the principles of FMO theory can be applied based on the analysis of similar thiophene derivatives.

For this compound, the presence of electron-withdrawing chlorine and dione functional groups is expected to significantly influence the energies and localizations of the HOMO and LUMO. The chlorine atom, through its inductive effect, and the carbonyl groups are anticipated to lower the energy of both the HOMO and LUMO. The LUMO is likely to be localized around the electron-deficient dione moiety, particularly the C2 and C3 carbonyl carbons, making these sites susceptible to nucleophilic attack. This is consistent with the observed reactivity of similar compounds where the C3 position shows high reactivity towards nucleophiles due to electronic factors and reduced steric hindrance. evitachem.com The HOMO, on the other hand, is expected to be distributed over the benzothiophene ring system.

The analysis of the HOMO and LUMO distributions allows for the prediction of the most probable sites for electrophilic and nucleophilic attack. For instance, in reactions with nucleophiles, the reaction will preferentially occur at the atomic centers where the LUMO has the largest coefficient. Conversely, in reactions with electrophiles, the reaction will favor sites where the HOMO is most concentrated.

Beyond the HOMO-LUMO gap, several global reactivity descriptors can be derived from the energies of these frontier orbitals. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Reactivity Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution. A larger value indicates greater stability.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability and reactivity.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

This table presents the definitions and interpretations of global reactivity descriptors derived from HOMO and LUMO energies.

Detailed computational studies on thiophene derivatives have demonstrated the utility of these descriptors in understanding their chemical behavior. nih.gov For this compound, a high electrophilicity index would be expected due to the presence of the electron-withdrawing groups, confirming its propensity to react with nucleophiles.

Applications of 5 Chlorobenzo B Thiophene 2,3 Dione in Advanced Materials Science and Chemical Research

Utilization as Building Blocks for Organic Electronic and Optoelectronic Materials

The functionalization of 5-Chlorobenzo[b]thiophene-2,3-dione is a key strategy for creating new organic electronic and optoelectronic materials. The dione (B5365651) moiety provides handles for nucleophilic addition reactions, while the chlorine atom at the 5-position can be modified through transition-metal-catalyzed cross-coupling reactions. evitachem.com These reactions enable the construction of larger, conjugated systems essential for electronic applications. Thiophene-based molecules, in general, are prized for their chemical stability, the ease with which they can be functionalized, and the ability to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

Organic Semiconductors for Organic Thin-Film Transistors (OFETs)

While direct studies on this compound for OFETs are not extensively documented, its derivatives, specifically those based on the benzo[b]thieno[2,3-d]thiophene (BTT) core, have shown significant promise as solution-processable organic semiconductors. mdpi.com The core structure, which can be synthesized from precursors like this compound, is conducive to creating materials with good thermal stability and charge-transport properties. mdpi.com

Researchers have synthesized novel BTT derivatives and incorporated them as the active semiconductor layer in bottom-gate/top-contact OFETs. mdpi.comresearchgate.net These devices have demonstrated p-channel behavior, indicating their ability to transport positive charge carriers (holes). The performance of these OFETs is often evaluated based on their hole mobility (μ) and the current on/off ratio (Ion/Ioff). For instance, OFETs fabricated using certain BTT derivatives have achieved hole mobilities as high as 0.057 cm²/Vs and excellent on/off ratios exceeding 107, signifying low off-current and efficient switching capabilities. rsc.org The molecular structure and resulting thin-film morphology, including the degree of crystallinity and molecular arrangement, are critical factors influencing device performance. mdpi.com

Table 1: Performance of OFETs Based on Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives

Derivative Hole Mobility (μ) (cm²/Vs) Current On/Off Ratio (Ion/Ioff)
Compound 1 0.057 > 107
Compound 2 0.005 > 106
Compound 3 Data not specified Data not specified

Data sourced from multiple studies on BTT derivatives. mdpi.comrsc.org

Components in Organic Photovoltaics (OPVs)

Thiophene-based conjugated oligomers and polymers are extensively used as electron-donor materials in organic solar cells due to their strong light absorption, structural versatility, and efficient charge transport. mdpi.com The ability to modify the benzothiophene (B83047) structure, starting from synthons like this compound, allows for the fine-tuning of the material's optical and electrochemical properties to better match the requirements of OPV devices.

For example, bifunctional photovoltaic materials with an acceptor-donor-acceptor (A-D-A) structure based on a thieno[3,2-b]thiophene (B52689) central unit have been designed. researchgate.net These materials can function as both electron donors and acceptors. When blended with a classic donor polymer like poly(3-hexylthiophene) (P3HT), these materials have contributed to power conversion efficiencies (PCEs) in the range of 3-4%. researchgate.net The performance of an OPV device is highly dependent on the energy levels (HOMO/LUMO) of the donor and acceptor materials, which dictates the open-circuit voltage (Voc) and the efficiency of charge separation. mdpi.com

Table 2: Properties of Thiophene-Based Materials in Organic Solar Cells

Material Type Role Achieved Power Conversion Efficiency (PCE)
Thieno[3,2-b]thiophene A-D-A derivative Acceptor 3-4% (blended with P3HT)
TTT-co-P3HT Donor 0.14%
P3HT (benchmark) Donor 1.15%

Data compiled from studies on various thiophene-based OPV materials. mdpi.comresearchgate.net

Materials for Light-Emitting Diodes (LEDs)

The thienothiophene scaffold, which can be derived from this compound, is a valuable component in the design of emitters for organic light-emitting diodes (OLEDs). Donor-π-acceptor (D-π-A) type molecules incorporating a thieno[3,2-b]thiophene core have been synthesized and used as solution-processed emitters. beilstein-journals.org

In one study, a D-π-A compound featuring a triphenylamine (B166846) donor and a dimesitylboron acceptor linked by a thienothiophene core was developed. beilstein-journals.orgresearchgate.net This material exhibited a significant Stokes shift and high fluorescence quantum yields in both solution (86%) and solid-state (41%). beilstein-journals.orgresearchgate.net An OLED fabricated with this material as the emitter demonstrated low turn-on voltage and achieved a maximum external quantum efficiency (EQE) of 4.61%, a current efficiency of 10.6 cd/A, and a power efficiency of 6.70 lm/W. beilstein-journals.orgresearchgate.net The development of such materials is crucial for creating efficient and color-tunable displays. researchgate.net

Table 3: Performance of an OLED Device Using a Thienothiophene-Based Emitter

Parameter Value
Maximum Emission Wavelength 520 nm (Green)
External Quantum Efficiency (EQE) 4.61%
Current Efficiency 10.6 cd/A
Power Efficiency 6.70 lm/W
Quantum Yield (Solid State) 41%

Data from a study on a D-π-A type thienothiophene fluorophore. beilstein-journals.orgresearchgate.net

Development of Photochromic and Electrochromic Materials

While specific research on this compound for photochromic (light-induced color change) or electrochromic (electricity-induced color change) applications is not prominent, the broader class of thiophene-containing polymers is highly relevant. Electrochromism is the phenomenon where materials undergo reversible changes in their optical properties upon electrochemical oxidation and reduction.

Thiophene-based polymers are excellent candidates for electrochromic materials. For instance, polymers containing thieno[3,2-b]thiophene units have been synthesized and investigated for their electrochromic properties. One such donor-acceptor polymer, PBOTT-BTD, which is based on a 3,6-bis(hexyloxy)thieno[3,2-b]thiophene donor unit, displays a color change from green in its neutral state to blue in its oxidized state. This material exhibits fast switching times and good optical contrast, making it a promising candidate for applications like smart windows, displays, and data storage.

Application as Ligands in Catalysis Research and Coordination Chemistry

The sulfur and oxygen atoms within the this compound structure present potential coordination sites for metal ions, making its derivatives interesting candidates for ligands in catalysis and coordination chemistry. Thiophene-based ligands, particularly those incorporated into more complex structures like thiosemicarbazones, have been used to form complexes with various transition metals, including nickel(II), copper(II), and cadmium(II). nih.gov

These metal complexes can exhibit novel coordination geometries and possess catalytic activity. For example, palladium complexes bearing sulfur-containing N-heterocyclic carbene (NHC) ligands have been synthesized and shown to be effective catalysts for C-C cross-coupling reactions. nih.gov The electronic properties of the benzothiophene core, modified by the chlorine and dione groups, can influence the stability and reactivity of the resulting metal complexes. The reaction of thiophene-2,3-dicarboxaldehyde bis(thiosemicarbazone) with metal salts leads to the formation of new complexes, with one nickel complex showing an unusual non-symmetrical coordination mode. nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The planar, aromatic structure of the benzothiophene core is highly conducive to forming ordered structures through non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions are the foundation of supramolecular chemistry and self-assembly. Dithieno[3,2-b:2′,3′-d]thiophene (DTT), a related fused-thiophene system, has been highlighted as an emerging building block for functional supramolecular chemistry. rsc.org

The ability to introduce functional groups onto the this compound scaffold allows for the precise control of these intermolecular forces. By strategically designing derivatives, it is possible to direct their self-assembly into well-defined one-, two-, or three-dimensional architectures. These self-assembled structures are critical for optimizing charge transport in organic electronic devices and for creating novel materials with unique host-guest properties and sensor capabilities. The planar structure and high π-electron density of the thiophene (B33073) rings are key features that drive these assembly processes. rsc.org

Use as Chemical Probes for Investigating Molecular Recognition and Chemical Biology Studies (non-therapeutic)

The utility of this compound as a chemical probe in non-therapeutic chemical biology and molecular recognition studies is rooted in the reactivity of its dione moiety and the influence of the chloro-substituent. Chemical probes are small molecules that can be used to study and manipulate biological systems. The electrophilic nature of the carbonyl carbons in the dione ring makes them susceptible to nucleophilic attack by amino acid residues in proteins, such as cysteine and lysine (B10760008). This reactivity allows for the potential use of this compound as a covalent modifier of proteins, enabling the study of protein function and interaction.

Research into the reactions of 5-halogeno-2H,3H-benzo[b]thiophene-2,3-diones with nucleophiles has provided insights into the reactivity of the carbon-halogen bond. acs.org This characteristic is crucial for designing specific probes where the benzothiophene scaffold can be tethered to a recognition element, with the dione acting as a reactive warhead. The inherent fluorescence of the benzothiophene core, while not exceptionally strong, can be modulated upon covalent modification, offering a potential mechanism for reporting on binding events.

While specific studies employing this compound as a chemical probe are not extensively documented in publicly available literature, the fundamental reactivity of the benzo[b]thiophene-2,3-dione (B19949) scaffold suggests its promise in this area. The development of such probes would facilitate the investigation of enzyme mechanisms and the identification of novel binding pockets on proteins, contributing to a deeper understanding of molecular recognition processes.

Table 1: Potential Reactive Sites of this compound for Chemical Probe Development

Structural FeaturePotential ReactivityApplication in Chemical Biology
2,3-DioneElectrophilic; susceptible to nucleophilic attackCovalent labeling of proteins (e.g., cysteine, lysine residues)
Benzene (B151609) RingCan be functionalized for targeted deliveryAttachment of affinity tags or reporter groups
Chlorine AtomCan influence reactivity and be a site for substitutionFine-tuning of reactivity and potential for further chemical modification

Environmental Chemistry Research: Abiotic Transformation Pathways and Degradation Studies

The environmental fate of synthetic chemical compounds is a critical area of study. For this compound, research into its abiotic transformation pathways—those not involving biological organisms—is essential for predicting its persistence, mobility, and potential impact in the environment. Heterocyclic compounds, particularly those containing sulfur and halogens, can be resistant to degradation and may have ecotoxicological effects. mdpi.com

The primary abiotic degradation pathways for organic molecules in the environment are hydrolysis and photolysis. The dione functionality in this compound is a potential site for hydrolysis, which could lead to ring-opening of the thiophene moiety. chemicalforums.com The rate of hydrolysis would be dependent on environmental conditions such as pH and temperature.

Photodegradation, the breakdown of molecules by light, is another significant abiotic pathway. The benzothiophene core of the molecule absorbs ultraviolet radiation, which can initiate photochemical reactions. These reactions could involve the cleavage of the carbon-sulfur bonds or the dechlorination of the benzene ring. The presence of the chlorine atom can influence the photochemical reactivity, potentially leading to the formation of various transformation products. It is important to note that the degradation of complex heterocyclic compounds can sometimes result in byproducts that are more toxic than the parent compound. mdpi.com

While specific experimental data on the abiotic degradation of this compound is limited, the known reactivity of related compounds provides a basis for predicting its environmental behavior. Further research is necessary to fully elucidate its transformation pathways and to assess the environmental risks associated with its use and disposal.

Table 2: Predicted Abiotic Degradation Pathways for this compound

Degradation PathwayPotential Transformation ProductsEnvironmental Significance
HydrolysisRing-opened carboxylic acids and thiolsAlteration of chemical properties and potential for further degradation
PhotolysisDechlorinated benzothiophenes, ring-cleavage productsFormation of potentially persistent or toxic byproducts

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chlorobenzo[b]thiophene-2,3-dione?

  • Methodology : The compound is synthesized via chlorination of thiophene-2,3-dicarboxylic acid derivatives. A key route involves reacting thiophene-2,3-dicarboxylic acid with phosphorus pentachloride (PCl₅) to form the dicarbonyl chloride intermediate, followed by selective dechlorination or functionalization under controlled conditions. Alternative methods include cyclization of substituted precursors like 4-chloro-o-phenylenediamine in acidic or basic media .

Q. How is the molecular structure of this compound confirmed?

  • Methodology : Structural confirmation employs X-ray crystallography for absolute configuration determination and spectroscopic techniques (¹H/¹³C NMR, FT-IR, and GC-MS). For example, distinct carbonyl stretching vibrations (~1700–1750 cm⁻¹ in IR) and aromatic proton signals (δ 7.5–8.5 ppm in ¹H NMR) are characteristic .

Q. What are the key spectroscopic characteristics of this compound?

  • Methodology :

  • NMR : Aromatic protons appear as doublets or triplets due to coupling with adjacent sulfur and chlorine atoms.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 228 for the parent compound) and fragmentation patterns confirm chlorine isotopes and structural stability .

Q. What are the common derivatives of this compound and their applications?

  • Methodology : Derivatives like spiropyrrolidines and thiazolidinones are synthesized via cycloaddition or nucleophilic substitution. These derivatives are explored as kinase inhibitors or antimicrobial agents, leveraging the electrophilic carbonyl groups for targeted reactivity .

Advanced Research Questions

Q. What methodologies are employed to study the regioselectivity of cycloaddition reactions involving this compound?

  • Methodology : 1,3-Dipolar cycloadditions with azomethine ylides (generated from piperidine-2-carboxylic acid) are analyzed using density functional theory (DFT) . Computational studies predict regioselectivity by comparing frontier molecular orbital (FMO) interactions, such as HOMO(dipole)-LUMO(dipolarophile) energy gaps .

Q. How do reaction conditions influence product distribution in Friedel-Crafts acylations involving this compound derivatives?

  • Methodology : Varying solvents (e.g., DMF vs. acetic acid) and catalysts (AlCl₃ vs. FeCl₃) alter electrophilicity and steric effects. For instance, AlCl₃ in benzene promotes dihydronaphthothiophenedione formation, while polar solvents favor mono-acylated products .

Q. What computational approaches predict the reactivity of this compound in cycloaddition reactions?

  • Methodology : Semiempirical methods (PM6) and ab initio calculations model transition states and charge distribution. For example, molecular orbital analysis explains preferential attack at the C2 carbonyl group due to higher electrophilicity .

Q. How can spiroheterocyclic derivatives be synthesized from this compound?

  • Methodology : Spiro compounds are generated via cycloaddition with azomethine ylides (e.g., from L-proline). Stereoselectivity is controlled by chiral auxiliaries or solvent polarity, yielding enantiomerically pure products with applications in asymmetric catalysis .

Critical Analysis of Contradictions

  • Synthetic Routes : describes thiadiazole synthesis, which differs from thiophene-dione pathways. However, chlorination methods (e.g., using PCl₅ in ) are consistent across studies for introducing chlorine at the 5-position .
  • Regioselectivity : Computational models in and align in attributing regioselectivity to FMO interactions, avoiding contradictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.